1,6,7,8-Indolizinetetrol, octahydro-, 1S-(1.alpha.,6.alpha.,7.beta.,8.beta.,8a.beta.)- 1,6,7,8-Indolizinetetrol, octahydro-, 1S-(1.alpha.,6.alpha.,7.beta.,8.beta.,8a.beta.)-
Brand Name: Vulcanchem
CAS No.: 130983-46-9
VCID: VC0159091
InChI: InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5+,6+,7-,8+/m0/s1
SMILES: C1CN2CC(C(C(C2C1O)O)O)O
Molecular Formula: C8H15NO4
Molecular Weight: 189.21 g/mol

1,6,7,8-Indolizinetetrol, octahydro-, 1S-(1.alpha.,6.alpha.,7.beta.,8.beta.,8a.beta.)-

CAS No.: 130983-46-9

Main Products

VCID: VC0159091

Molecular Formula: C8H15NO4

Molecular Weight: 189.21 g/mol

1,6,7,8-Indolizinetetrol, octahydro-, 1S-(1.alpha.,6.alpha.,7.beta.,8.beta.,8a.beta.)- - 130983-46-9

CAS No. 130983-46-9
Product Name 1,6,7,8-Indolizinetetrol, octahydro-, 1S-(1.alpha.,6.alpha.,7.beta.,8.beta.,8a.beta.)-
Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
IUPAC Name (1S,6R,7S,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol
Standard InChI InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5+,6+,7-,8+/m0/s1
Standard InChIKey JDVVGAQPNNXQDW-FMGWEMOISA-N
Isomeric SMILES C1CN2C[C@H]([C@@H]([C@@H]([C@H]2[C@H]1O)O)O)O
SMILES C1CN2CC(C(C(C2C1O)O)O)O
Canonical SMILES C1CN2CC(C(C(C2C1O)O)O)O
Synonyms 1,6,7,8-Indolizinetetrol, octahydro-, 1S-(1.alpha.,6.alpha.,7.beta.,8.beta.,8a.beta.)-
PubChem Compound 10750153
Last Modified Nov 11 2021
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